molecular formula C3H6ClNO2 B555689 3-Chloro-L-alanine CAS No. 2731-73-9

3-Chloro-L-alanine

Cat. No. B555689
CAS RN: 2731-73-9
M. Wt: 123.54 g/mol
InChI Key: ASBJGPTTYPEMLP-REOHCLBHSA-N
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Description

3-Chloro-L-alanine is a 3-chloroalanine that has R configuration at the chiral center . It is a L-alanine derivative and a 3-chloroalanine . It is an enantiomer of a 3-chloro-D-alanine .


Synthesis Analysis

3-Chloro-L-alanine is usually derived from the chlorination of serine . It is used in the synthesis of other amino acids by replacement of the chloride . The compound is also used as an inhibitor of alanine aminotransferase (ALAT) .


Molecular Structure Analysis

The molecular formula of 3-Chloro-L-alanine is C3H6ClNO2 . It has a molecular weight of 123.54 g/mol . The compound has R configuration at the chiral center .


Chemical Reactions Analysis

3-Chloro-L-alanine is a reactive metabolite produced as a short-lived intermediate in a number of enzymatic processes . It is susceptible to inactivation by 2AA produced from L-serine or 3-chloro-L-alanine .


Physical And Chemical Properties Analysis

3-Chloro-L-alanine is a white, water-soluble solid . It has a molecular weight of 123.54 g/mol .

Scientific Research Applications

Antibacterial Agent and Bacterial Resistance

3-Chloro-DL-alanine (3CA) is recognized as an antibacterial agent inhibiting peptidoglycan synthesis. Its effectiveness varies among different bacterial strains; for instance, Fusobacterium nucleatum and Porphyromonas gingivalis demonstrate resistance to 3CA, while Streptococcus mutans and Escherichia coli are sensitive to it. Research has isolated the 3CA resistance gene from F. nucleatum, finding that it encodes an L-methionine-alpha-deamino-gamma-mercaptomethane-lyase, which is also active against 3CA (Yoshimura et al., 2002).

Enzymatic Synthesis and Detoxication

Bacillus sphaericus L-118, a soil bacterium resistant to 3-chloro-L-alanine, has been studied for its enzymatic synthesis capabilities. Its enzyme can catalyze the β-replacement reaction of 3-chloro-L-alanine, forming L-cysteine, an important amino acid (Dhillon et al., 1984). Additionally, Pseudomonas putida CR 1-1, a 3-chloro-D-alanine-resistant strain, produces a novel enzyme, 3-chloro-D-alanine chloride-lyase, that plays a crucial role in detoxifying 3-chloro-D-alanine (Nagasawa et al., 1982).

Affinity Labeling and Metabolic Studies

Research on pig heart alanine aminotransferase revealed that 3-chloro-L-alanine acts as an affinity label, offering insights into the enzyme's structure and function (Morino et al., 1979). Moreover, studies using L-[3H]alanine and tritiated water have probed alanine metabolism during the germination of Bacillus megaterium spores, indicating low-rate metabolism involving alanine (Scott & Ellar, 1978).

Molecular Interaction and Interface Studies

Solid-state NMR methods have been used to study the molecular interface between alanine and silica surfaces, providing insights into bioorganic-inorganic interactions, which are significant for various scientific and technological fields (Ben Shir et al., 2010).

Therapeutic and Industrial Applications

The enzyme alanine racemase, targeted by inhibitors like 3-chloro-L-alanine, is crucial for bacterial cell wall synthesis and thus a potential target for antibacterial drugs (Azam & Jayaram, 2015). Also, L-alanine production using microbial fermentation has industrial applications in food, pharmaceuticals, and engineered thermoplastics (Zhou et al., 2015).

Safety And Hazards

When handling 3-Chloro-L-alanine, it is advised to avoid dust formation, breathing mist, gas, or vapors . Contact with skin and eyes should be avoided . Use of personal protective equipment and chemical impermeable gloves is recommended . Ensure adequate ventilation and remove all sources of ignition .

Future Directions

Reactive enamines and imines, such as 3-Chloro-L-alanine, are produced as short-lived intermediates in a number of enzymatic processes . Future research may focus on the biological significance of enamine and imine production and the importance of RidA in controlling the accumulation of reactive metabolites .

properties

IUPAC Name

(2R)-2-amino-3-chloropropanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C3H6ClNO2/c4-1-2(5)3(6)7/h2H,1,5H2,(H,6,7)/t2-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ASBJGPTTYPEMLP-REOHCLBHSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(C(C(=O)O)N)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C([C@@H](C(=O)O)N)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C3H6ClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID501336429
Record name 3-Chloro-L-alanine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501336429
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

123.54 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Chloro-L-alanine

CAS RN

2731-73-9
Record name 3-Chloro-L-alanine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=2731-73-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name beta-Chloroalanine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002731739
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 3-Chloro-L-alanine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501336429
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name CHLOROALANINE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/75RTT737SY
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
231
Citations
KS Cheung, W Boisvert, SA Lerner… - Journal of medicinal …, 1986 - ACS Publications
… We have recently offered a detailed analysis of the mechanism of action of the dipeptide /3-Cl-LAla-/3-Cl-LAla (/3-Cl-LAla = /3-chloro-L-alanine)—representative of the class of …
Number of citations: 15 pubs.acs.org
GS Dhillon, T Nagasawa, H Yamada - Journal of Biotechnology, 1984 - Elsevier
… that is resistant to 50 mM 3-chloro-L-alanine. Taxonomic studies indicated that this … and 3-chloro-Lalanine, when the cells were cultivated by the addition of 3-chloro-L-alanine to the …
Number of citations: 17 www.sciencedirect.com
SS Tate, NM Relyea, A Meister - Biochemistry, 1969 - ACS Publications
… We now report the finding that /3-chloro-L-alanine is a substrate for L-aspartate /3-decarboxylase; the enzyme catalyzes a /3-elimination reaction yielding pyruvate, ammonia, and chlo…
Number of citations: 49 pubs.acs.org
G Kaczorowski, L Shaw, R Laura, C Walsh - Journal of Biological Chemistry, 1975 - Elsevier
… Thjs elimination path for L- serine and /3-chloro-L-alanine is nonoxidative and per se cannot account for the capacity of either molecule to drive solute concentrative uptake. However, …
Number of citations: 25 www.sciencedirect.com
T Nagasawa, GS Dhillon, T Ishii, H Yamada - Journal of biotechnology, 1985 - Elsevier
… The amount of 3-chloro-L-alanine that remained in the reaction mixture was determined by amino acid analysis. Under our experimental conditions, 3-chloro-Lalanine was eluted at 3.3 …
Number of citations: 12 www.sciencedirect.com
T Nagasawa, H Ohkishi, B Kawakami… - Journal of Biological …, 1982 - ASBMB
A novel enzyme catalyzing cleavage of 3-chloro-D-alanine to pyruvate, ammonia, and chloride ion is distributed in some pseudomonads which have a resistance to high concentrations …
Number of citations: 52 www.jbc.org
Y Morino, M Okamoto - Biochemical and Biophysical Research …, 1973 - Elsevier
Syncatalytic inactivation of pig heart cytoplasmic aspartate aminotransferase by β-chloro-[U- 14 C]L-alanine resulted in the incorporation of radioactivity corresponding to one mole of …
Number of citations: 63 www.sciencedirect.com
H Kumagai, H Tanaka, S Sejima… - … and Biological Chemistry, 1977 - Taylor & Francis
… catalytic properties of the enzyme, we have found that the enzyme catalyzes 0t,;3-elimination and ti-replacement (equation 3) reactions of /3-chloro-L-alanine. This paper reports the …
Number of citations: 23 www.tandfonline.com
D Liger, D Blanot, J van Heijenoort - FEMS microbiology letters, 1991 - academic.oup.com
An extract from Escherichia coli containing the l-alanine-adding enzyme with a high specific activity was prepared. Several compounds structurally related to l-alanine were tested as …
Number of citations: 26 academic.oup.com
Y Morino, AM Osman, M Okamoto - Journal of Biological Chemistry, 1974 - Elsevier
… acceleration of these reactions by the presence of formate ion (7) which greatly facilitated a further investigation of the affinity labeling of the enzyme active site by 3-chloro-L-alanine. A …
Number of citations: 75 www.sciencedirect.com

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